

Introduction: The Strategic Importance of a Bifunctional Building Block

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Compound of Interest

Compound Name: *1-Boc-4-Bromo-3-formylindole*

Cat. No.: *B1372707*

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In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products with a vast range of pharmacological activities.[1][2] Its prevalence stems from its ability to mimic endogenous molecules, such as the neurotransmitter serotonin, and to form key interactions with a multitude of biological targets.[1][3] Within this important class of compounds, tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the properties, synthesis, and strategic application of this powerful building block. Its utility is anchored in three key structural features:

- **The N-Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides crucial stability during synthetic transformations and enhances solubility in common organic solvents. It can be readily removed under mild acidic conditions, allowing for subsequent functionalization at the nitrogen atom.[3]
- **The C-4 Bromo Substituent:** This bromine atom serves as a highly effective synthetic "handle" for modern palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, and alkyl groups to build molecular complexity.[3][4]
- **The C-3 Formyl Group:** The aldehyde functionality at the C-3 position is a versatile reaction site, amenable to a wide array of transformations including reductive aminations, Wittig reactions, and oxidations, providing another axis for structural diversification.[5]

The strategic placement of these functionalities makes tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate a cornerstone reagent for constructing libraries of novel compounds in the pursuit of new therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The data below are essential for handling, characterization, and reaction monitoring.

Physicochemical Data

Property	Value	Source(s)
IUPAC Name	tert-butyl 4-bromo-3-formylindole-1-carboxylate	[6]
CAS Number	303041-88-5	[7][8]
Molecular Formula	C ₁₄ H ₁₄ BrNO ₃	[6][8]
Molecular Weight	324.17 g/mol	[6][9]
Appearance	White to off-white solid	[3]
Melting Point	117-119 °C	[9][10]
Boiling Point	426.7 °C at 760 mmHg (Predicted)	[7][9]
Density	~1.42 g/cm ³ (Predicted)	[9][10]
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc, DMF)	Inferred

Spectroscopic Data (Predicted)

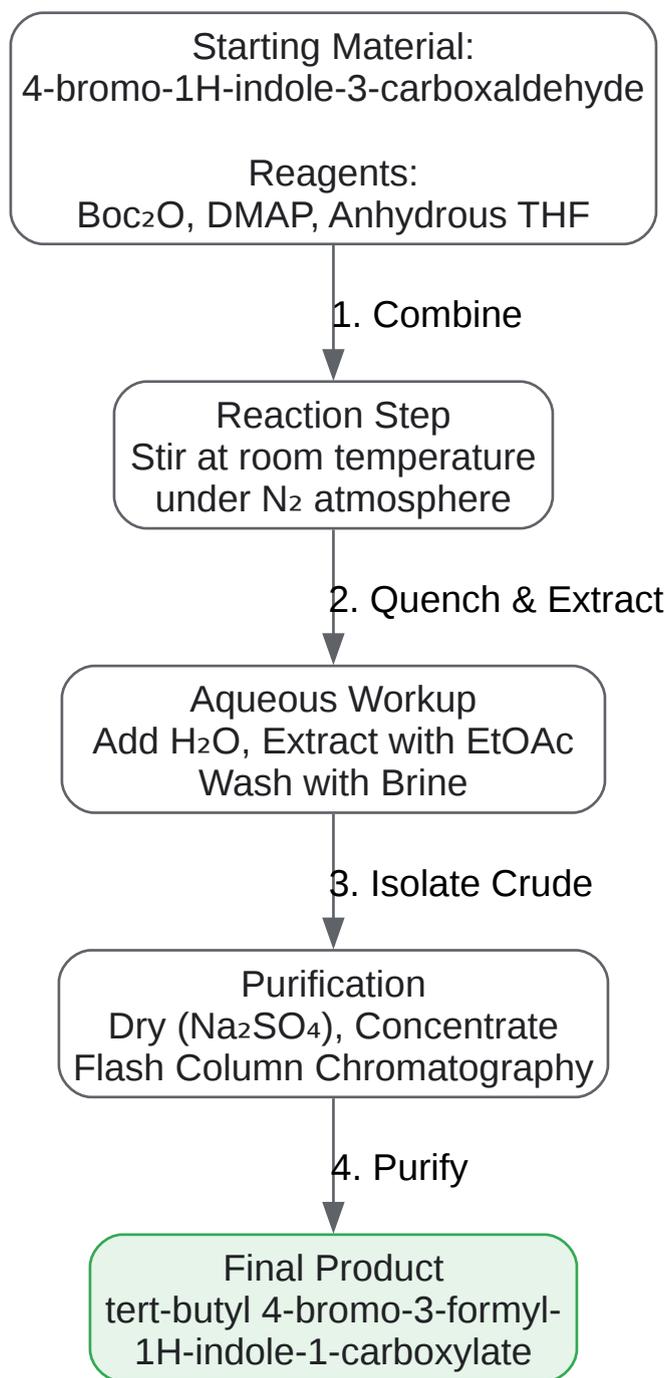
While a definitive, published spectrum for this specific compound is not readily available, the following data are predicted based on its structure and analysis of similar indole derivatives.[11]

Spectroscopy	Predicted Data	Interpretation
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~10.2 (s, 1H), δ ~8.2-8.4 (d, 1H), δ ~7.8 (s, 1H), δ ~7.4-7.6 (m, 2H), δ ~1.7 (s, 9H)	Aldehyde proton (CHO), aromatic protons of the indole core, singlet for the 9 protons of the Boc group.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~185 (C=O, aldehyde), δ ~149 (C=O, carbamate), δ ~138-115 (aromatic carbons), δ ~85 (quaternary C of Boc), δ ~28 (CH ₃ of Boc)	Characteristic carbonyl peaks for the aldehyde and Boc-carbamate, aromatic region signals, and distinct Boc group signals.
FT-IR (KBr, cm ⁻¹)	~2980 (C-H, Boc), ~1735 (C=O, carbamate), ~1680 (C=O, aldehyde), ~1580-1450 (C=C, aromatic), ~1250 (C-N), ~1150 (C-O)	Strong carbonyl stretching frequencies are key diagnostic peaks for the carbamate and aldehyde groups.
Mass Spec. (ESI+)	m/z 324/326 [M+H] ⁺ , 268/270 [M-C ₄ H ₈ +H] ⁺ , 224/226 [M-Boc+H] ⁺	Shows the characteristic 1:1 isotopic pattern for bromine. Fragments correspond to the loss of isobutylene and the entire Boc group.

Synthesis and Purification

The most common and efficient synthesis of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate involves the N-protection of commercially available 4-bromo-1H-indole-3-carboxaldehyde. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: N-Boc Protection

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material before proceeding to the

workup.

- Reagent Preparation:
 - To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole-3-carboxaldehyde (1.0 equiv.).
 - Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
- Reaction Execution:
 - To the stirred solution, add di-tert-butyl dicarbonate (Boc_2O , 1.2 equiv.).
 - Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst. The use of a catalytic amount of DMAP is crucial for accelerating the reaction, which might otherwise be sluggish.
 - Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
- Workup and Extraction:
 - Once the starting material is consumed, quench the reaction by adding deionized water.
 - Remove the THF under reduced pressure using a rotary evaporator.
 - Extract the remaining aqueous layer three times with ethyl acetate (EtOAc).
 - Combine the organic extracts and wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous sodium bicarbonate (NaHCO_3), and finally, brine.
- Purification:
 - Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.

- Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate as a solid.

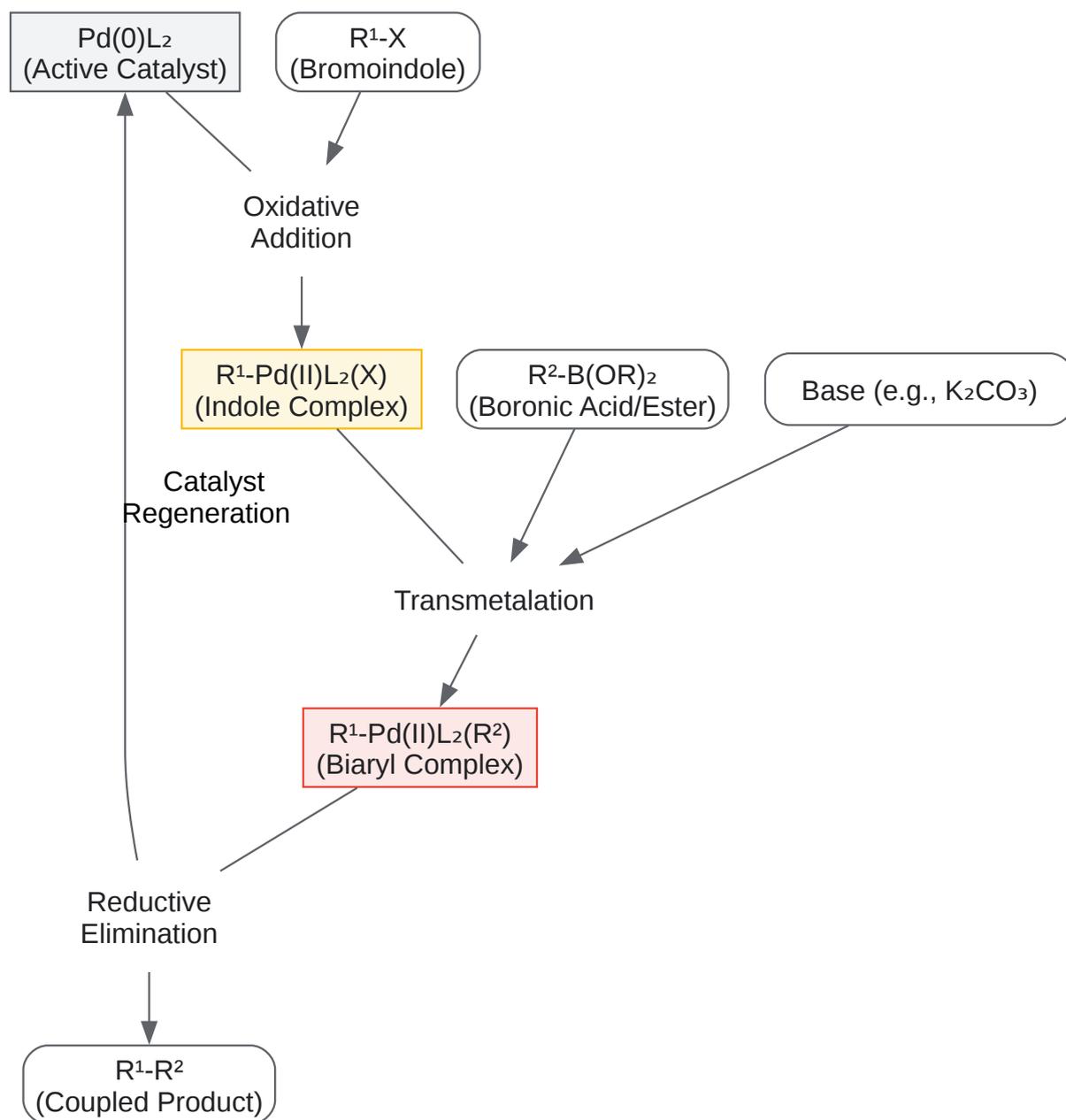
Chemical Reactivity and Synthetic Utility

The power of this molecule lies in its capacity for selective, orthogonal functionalization at its two primary reaction sites.

Palladium-Catalyzed Cross-Coupling at the C-4 Position

The C-Br bond is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis because it forms C-C bonds with high efficiency and tolerates a wide range of functional groups, making it indispensable for building the biaryl structures common in pharmaceuticals.^[12]

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

- Setup:
 - In a dry Schlenk flask, combine tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0 equiv.).
 - Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.05 equiv.). The choice of catalyst and ligand is critical and may require optimization for challenging substrates.
- Execution:
 - Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
 - Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
 - Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
- Workup:
 - Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
 - Wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification:
 - Purify the residue by flash column chromatography to yield the 4-aryl-3-formylindole product.

Transformations of the C-3 Aldehyde

The aldehyde group provides a gateway to numerous other functionalities. A prime example is reductive amination, which is one of the most effective methods for introducing nitrogen-containing side chains, a common strategy in drug design to improve potency and pharmacokinetic properties.

- **Reductive Amination:** Reaction with a primary or secondary amine under acidic conditions forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.
- **Wittig Reaction:** Reaction with a phosphorus ylide allows for the conversion of the C=O bond into a C=C bond, enabling the synthesis of various vinyl-indole derivatives.
- **Oxidation/Reduction:** The aldehyde can be easily oxidized to a carboxylic acid using reagents like sodium chlorite or reduced to a primary alcohol with sodium borohydride.

Applications in Medicinal Chemistry and Drug Discovery

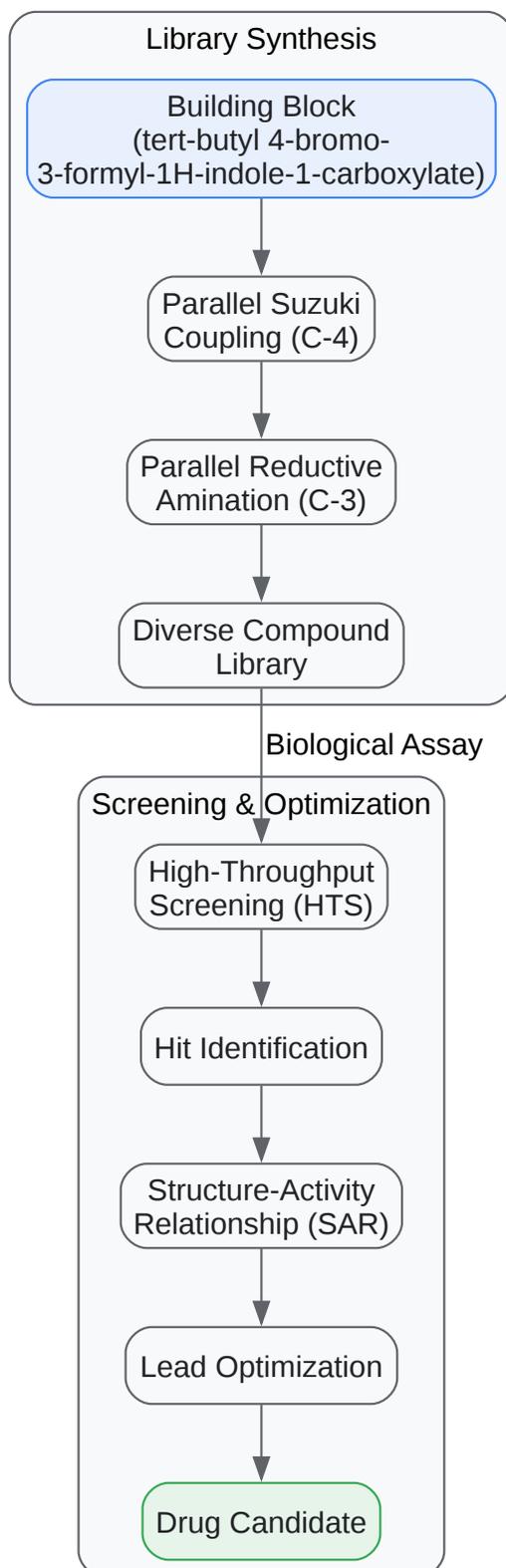
The true value of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is realized in its application as a scaffold for generating novel drug candidates. The indole core is a key pharmacophore in many therapeutic areas, including oncology, neuroscience, and infectious diseases.[\[13\]](#)[\[14\]](#)

Derivatives synthesized from this building block have been explored as:

- **Kinase Inhibitors:** Many kinase inhibitors target the ATP-binding pocket. By attaching appropriate aryl groups at the C-4 position, the resulting molecules can be designed to mimic the adenine region of ATP, leading to potent and selective inhibition of kinases implicated in cancer and inflammatory diseases.[\[2\]](#)[\[15\]](#)
- **Anticancer Agents:** The indole scaffold is present in numerous anticancer drugs. Functionalization at C-3 and C-4 can lead to compounds that inhibit tubulin polymerization, disrupt cell signaling pathways, or induce apoptosis in cancer cells.[\[13\]](#)

- Antimicrobial Agents: Novel indole derivatives continue to be investigated as potential treatments for bacterial and fungal infections, often by disrupting cell wall synthesis or other essential microbial processes.[1]

Drug Discovery Workflow



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Caption: Role of the building block in a typical drug discovery program.

Handling, Storage, and Safety

- **Handling:** Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.^[16] The compound is classified as an irritant.^[10]
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.^[10]
- **Disposal:** Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its combination of a protected indole core with two distinct and synthetically versatile functional groups provides researchers with a reliable and powerful platform for the efficient construction of complex molecules. Its central role as a precursor to diverse libraries of substituted indoles ensures its continued importance in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

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